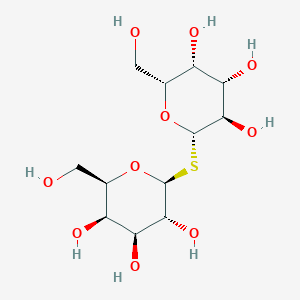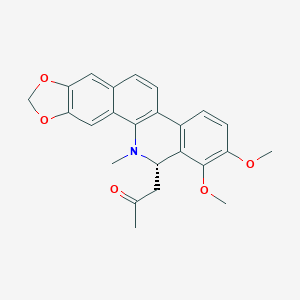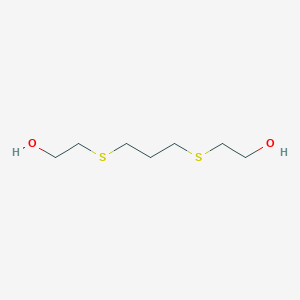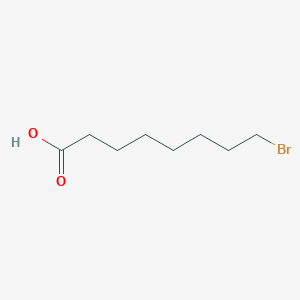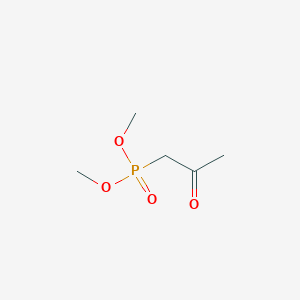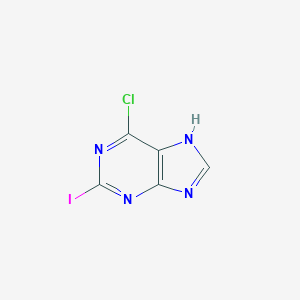![molecular formula C17H15ClN2O B104430 6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol CAS No. 36951-86-7](/img/structure/B104430.png)
6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol
Overview
Description
This compound is a complex organic molecule that contains several functional groups including a phenyl group, a pyrimidine ring, and an isoindole ring. These types of compounds are often found in pharmaceuticals and could have potential biological activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using organolithium reagents . The process typically involves nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive sites. For instance, the pyrimidine ring could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings could increase its hydrophobicity, while the presence of polar functional groups could enhance its solubility in polar solvents .Scientific Research Applications
Cancer Treatment
Indole derivatives are known for their application in treating various types of cancer. They can inhibit the growth of cancer cells and have been the subject of extensive research for their potential use in chemotherapy . The specific structure of “6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol” may offer unique interactions with cancer cell lines, making it a candidate for further study in oncology.
Antimicrobial Activity
The indole nucleus is present in compounds that exhibit significant antimicrobial properties. This includes activity against a broad spectrum of harmful bacteria and fungi . Research into the applications of this compound could lead to the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant strains.
Antiviral Agents
Indole derivatives have shown promise as antiviral agents. They have been tested against various RNA and DNA viruses, including influenza and Coxsackie B4 virus, with some compounds exhibiting inhibitory activity . The unique structure of our compound of interest could be synthesized and screened for activity against current viral threats.
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives make them useful in the treatment of chronic inflammatory diseases. By modulating the body’s inflammatory response, these compounds can provide relief from symptoms and potentially halt disease progression .
Neuroprotective Effects
Indoles have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. The ability to protect nerve cells from damage and improve neurological function is a valuable area of research for this compound .
Antidiabetic Potential
Research has indicated that indole derivatives can have antidiabetic effects by influencing insulin secretion and glucose metabolism. This compound could be explored for its potential to manage diabetes and related metabolic disorders .
Antioxidant Capacity
The antioxidant capacity of indole derivatives is another area of interest. Antioxidants are important for protecting the body from oxidative stress, which can lead to chronic diseases. The compound may contribute to the development of new antioxidant therapies .
Psychotropic Effects
Some indole derivatives are known for their psychotropic effects, influencing mood, perception, and cognition. While this area requires careful research due to potential side effects, it opens up possibilities for treating mental health disorders .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a broad range of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as antimicrobial, anti-inflammatory, antitumor, and other activities .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and other effects .
properties
IUPAC Name |
6-(4-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-b]isoindol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-13-8-6-12(7-9-13)17(21)15-5-2-1-4-14(15)16-19-10-3-11-20(16)17/h1-2,4-9,21H,3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLAJTSGABGHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C3=CC=CC=C3C(N2C1)(C4=CC=C(C=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol | |
CAS RN |
36951-86-7 | |
| Record name | Homomazindol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HOMOMAZINDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM6V5Z8UXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





